6-ethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one
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Overview
Description
6-ethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the piperazine ring and the fluorophenyl group in its structure suggests that it may exhibit significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved by the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.
Attachment of the fluorophenyl group: This step involves the reaction of the piperazine derivative with a fluorophenyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening methods to identify the best reaction conditions, as well as the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chromen-2-one core can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitrating agents (HNO3/H2SO4) or halogenating agents (Cl2, Br2).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, infections, and neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring and fluorophenyl group may allow it to bind to receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2H-chromen-2-one: A simpler analog with similar core structure but lacking the piperazine and fluorophenyl groups.
7-hydroxy-4-methylcoumarin: Another chromen-2-one derivative with different substituents.
4-(4-fluorophenyl)piperazine: A compound with the piperazine and fluorophenyl groups but lacking the chromen-2-one core.
Uniqueness
6-ethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one is unique due to the combination of the chromen-2-one core, piperazine ring, and fluorophenyl group. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
6-ethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c1-2-15-11-19-16(12-22(27)28-21(19)13-20(15)26)14-24-7-9-25(10-8-24)18-5-3-17(23)4-6-18/h3-6,11-13,26H,2,7-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXNEMLVHOVAOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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